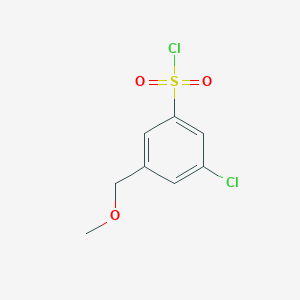
3,4-Difluoro-5-methylaniline
Descripción general
Descripción
3,4-Difluoro-5-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-methylaniline consists of a benzene ring with two fluorine atoms and one methyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
3,4-Difluoro-5-methylaniline is a solid under normal conditions . It has a molecular weight of 143.14 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
3,4-Difluoro-5-methylaniline serves as a marker in the determination of dichloroanilines in human urine, facilitating the assessment of low-level pesticide exposure. Techniques such as gas chromatography/mass spectrometry (GC/MS) have been developed for this purpose, providing sensitive and selective methods for biological monitoring and exposure assessment of both occupationally exposed subjects and the general population. These advancements are crucial for understanding the health implications of pesticide exposure (Turci et al., 2006).
Environmental Toxicology
In environmental toxicology, the toxic effects of compounds related to 3,4-Difluoro-5-methylaniline, such as 3,5-difluoroaniline, have been studied in earthworms. High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has been used to identify changes in low-molecular-weight metabolites, revealing potential novel biomarkers of xenobiotic toxicity. These findings contribute to our understanding of the toxicological impact of such compounds on terrestrial invertebrates (Bundy et al., 2002).
Synthesis of Novel Compounds
Research in the field of organic synthesis has explored the use of 3,4-Difluoro-5-methylaniline derivatives for creating novel compounds with potential applications in materials science and pharmaceuticals. For instance, the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions demonstrates the versatility of this compound in synthesizing materials with non-linear optical properties and other significant features (Rizwan et al., 2021).
Physicochemical Studies
The spectroscopic and quantum chemical studies of 3,4-difluoroaniline, closely related to 3,4-Difluoro-5-methylaniline, have provided insights into the structural and electronic characteristics of these molecules. Techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, alongside DFT calculations, have been employed to understand the molecular properties, offering valuable information for the design of new materials and drugs (Kose et al., 2015).
Safety And Hazards
3,4-Difluoro-5-methylaniline is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3,4-difluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXXORXVFRVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-methylaniline | |
CAS RN |
1505944-46-6 | |
| Record name | 3,4-Difluoro-5-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)


![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)








![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)